molecular formula C15H16O4 B13705548 4,4-Methylenebis(oxy)anisole CAS No. 56207-34-2

4,4-Methylenebis(oxy)anisole

Cat. No.: B13705548
CAS No.: 56207-34-2
M. Wt: 260.28 g/mol
InChI Key: QFFLBMLWXFZRRN-UHFFFAOYSA-N
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Description

4,4-Methylenebis(oxy)anisole is an organic compound with the molecular formula C15H16O4 It is a bisphenol derivative, characterized by two anisole groups connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Methylenebis(oxy)anisole can be synthesized through a condensation reaction involving paraformaldehyde and anisole under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge between the two anisole molecules .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4,4-Methylenebis(oxy)anisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Methylenebis(oxy)anisole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives .

Mechanism of Action

The mechanism by which 4,4-Methylenebis(oxy)anisole exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Methylenebis(oxy)anisole is unique due to its specific combination of anisole groups and methylene bridge, which imparts distinct chemical and physical properties.

Properties

CAS No.

56207-34-2

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxyphenoxy)methoxy]benzene

InChI

InChI=1S/C15H16O4/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

QFFLBMLWXFZRRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCOC2=CC=C(C=C2)OC

Origin of Product

United States

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